Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent
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Overview
Description
Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent is an electrophilic hypervalent iodine-fluoroalkyl reagent. It is known for introducing the pyrazolyltetrafluoroethyl fragment into various substrates. This reagent is particularly useful in organic synthesis for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent typically involves the reaction of hypervalent iodine compounds with pyrazole derivatives. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the reagent .
Industrial Production Methods
Industrial production methods for this reagent are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with additional considerations for safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent primarily undergoes substitution reactions. It is used to introduce the pyrazolyltetrafluoroethyl group into various organic molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as phenolates and alcohols. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from reactions with this reagent are pyrazolyltetrafluoroethyl-substituted organic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent involves the transfer of the pyrazolyltetrafluoroethyl group to a substrate. This transfer is facilitated by the hypervalent iodine center, which acts as an electrophile. The molecular targets and pathways involved in this process are primarily determined by the nature of the substrate and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Alcohol Togni-(BenzimidazolylCF2CF2)-reagent
- Alcohol Togni-(ImidazolylCF2CF2)-reagent
- Alcohol Togni-(PhSCF2CF2)-reagent
Uniqueness
Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent is unique due to its ability to introduce the pyrazolyltetrafluoroethyl group into organic molecules. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various fields, including pharmaceuticals and materials science .
Properties
Molecular Formula |
C16H17F4IN2O |
---|---|
Molecular Weight |
456.22 g/mol |
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H17F4IN2O/c1-10-9-11(2)23(22-10)16(19,20)15(17,18)21-13-8-6-5-7-12(13)14(3,4)24-21/h5-9H,1-4H3 |
InChI Key |
KAIPCCUVCLFFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C(F)(F)I2C3=CC=CC=C3C(O2)(C)C)(F)F)C |
Origin of Product |
United States |
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